molecular formula C7H10O B2744154 Bicyclo[3.2.0]heptan-3-one CAS No. 63492-36-4

Bicyclo[3.2.0]heptan-3-one

Cat. No. B2744154
CAS RN: 63492-36-4
M. Wt: 110.156
InChI Key: RXGDWZCMJCMFNW-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]heptan-3-one is a compound that is widely utilized to study enantioselective Baeyer-Villiger oxidation of (±)-cis-bicyclo(3.2.0)hept-2-en-6-one . It is used in the synthesis of a series of chalcone derivatives by reacting with arylaldehydes .


Synthesis Analysis

The synthesis of this compound involves a Stereoselective Synthesis of a Common 3-Oxabicyclo[3.2.0]heptan-2-one Core Building Block Toward Illicium Sesquiterpenes via Desymmetrization .


Molecular Structure Analysis

The molecular structure of this compound is C7H10O . The molecule contains a total of 19 bond(s). There are 9 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 four-membered ring(s), 1 five-membered ring(s), 1 seven-membered ring(s), and 1 ketone(s) (aliphatic) .


Chemical Reactions Analysis

Bicyclo[3.2.0]heptan-6-ones and 2-oxabicyclo[3.3.0]octan-3-ones undergo some stereocontrolled reactions . For instance, 2-Oxabicyclo[3.3.0]oct-6-en-3-one reacts with bromine through the formation of exo- and endo-bromonium ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, boiling point of 183.5±8.0 °C at 760 mmHg, vapour pressure of 0.8±0.3 mmHg at 25°C, enthalpy of vaporization of 42.0±3.0 kJ/mol, flash point of 57.8±10.7 °C, and index of refraction of 1.511 .

Scientific Research Applications

Synthesis of Bicyclic Compounds

Bicyclo[3.2.0]heptan-3-one is a versatile precursor in the synthesis of complex bicyclic compounds. The compound has been efficiently converted into bicyclo[3.2.0]heptane-2-endo,7-endo-diols, which serve as nonracemic precursors for bidentate ligands in asymmetric synthesis. This process offers a stereoselective and efficient route to a family of 1,3-diols with a chiral rigid backbone, highlighting its potential in producing intricate molecular structures (Peri et al., 2004).

Catalytic Reactions

The compound has demonstrated significant potential in catalytic reactions. An Au(I)-catalyzed synthesis of highly strained and functionalized bicyclo[3.2.0]heptanes was developed, showcasing its ability to undergo further reactions to add structural features and complexity. These one-pot, three-component reactions underline the compound's versatility and potential in complex organic synthesis (Li, Huang, & Zhang, 2008).

Prostanoid Synthesis

This compound has also been utilized as an intermediate in the synthesis of prostanoid synthons. Its conversion into intermediates for the 11-desoxyprostaglandin series and for PGC2 indicates its utility in medicinal chemistry, particularly in the synthesis of biologically active molecules (Keukeleire et al., 2010).

Molecular Structure Investigations

Investigations into the molecular structure of derivatives of this compound have provided valuable insights. Electron diffraction studies have explored the molecular structure of related compounds, like bicyclo[2.2.1]hepta-2,5-diene, offering a detailed understanding of the molecular architecture and bond lengths within these molecules (Dallinga & Toneman, 2010).

Synthetic Chemistry Innovations

Innovative synthetic methods using this compound have been described, such as the synthesis of a bicyclo[2.2.1]heptane skeleton with oxy-functionalized bridgehead carbons via the Diels-Alder reaction. This method showcases the compound's adaptability in forming complex, functionalized molecular structures (Ikeuchi et al., 2021).

Mechanism of Action

Target of Action

The primary targets of Bicyclo[32This compound is a structural isomer of Bicyclo[3.1.1]heptane, which has been studied for its potential bioisosteric properties . 20]heptan-3-one remain to be identified.

Biochemical Pathways

There is limited information available on the specific biochemical pathways affected by Bicyclo[3.2.0]heptan-3-one. Related compounds such as bicyclo[311]heptanes have been synthesized and studied for their potential role in medicinal chemistry as bioisosteres of meta-substituted arenes and pyridines . These compounds can affect various biochemical pathways, but the specific pathways influenced by this compound are yet to be determined.

properties

IUPAC Name

bicyclo[3.2.0]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-3-5-1-2-6(5)4-7/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGDWZCMJCMFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63492-36-4
Record name Bicyclo(3.2.0)heptan-3-one
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